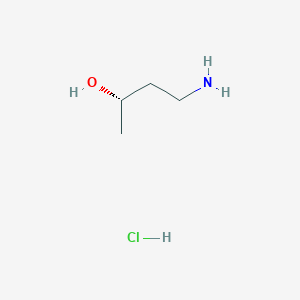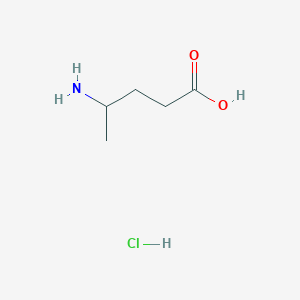
4-Aminopentanoic acid hydrochloride
Descripción general
Descripción
4-Aminopentanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of 4-aminopentanoic acid, which is a γ-amino acid. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, biotechnology, and industrial chemistry.
Mecanismo De Acción
Target of Action:
4-Aminopentanoic acid hydrochloride (also known as 4-APA) primarily interacts with neurotransmitter systems in the brain. Specifically, it impacts the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. Imbalance in this pathway has been associated with various psychiatric and neurological disorders .
Biochemical Pathways:
4-APA affects the balance between excitatory glutamate and inhibitory GABA neurotransmission. Dysregulation in this balance contributes to various neurological and psychiatric conditions .
Action Environment:
Environmental factors (e.g., pH, temperature, ion concentrations) can affect 4-APA’s stability, efficacy, and interaction with neurotransmitter systems.
Análisis Bioquímico
Biochemical Properties
4-Aminopentanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with enzymes such as glutamate dehydrogenase, which catalyzes the conversion of levulinic acid to 4-aminopentanoic acid . This interaction is crucial for the synthesis of γ-amino acids, which are important building blocks in the pharmaceutical industry and peptide chemistry. Additionally, this compound can act as a false neurotransmitter, interacting with GABA receptors and influencing neurotransmission .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by acting as a false GABAergic neurotransmitter, impacting cell signaling pathways and gene expression . Studies have shown that it can reduce endogenous GABA concentration and release following membrane depolarization, affecting cellular metabolism and neurotransmission . These effects are particularly relevant in the context of neurological and psychiatric disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. It exhibits weak agonist activity with certain GABA receptor subtypes, such as GABAA α5β2γ2, and can act as an antagonist with others, such as GABAA α6β2γ2 . These interactions influence the binding and activity of GABA, leading to changes in neurotransmission and cellular responses. Additionally, this compound can inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further modulating its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that both enantiomers of this compound reach stable concentrations in the brain within one hour of administration and are cleared from the serum within six hours . This stability and rapid clearance are important for understanding its long-term effects on cellular function. Additionally, the compound’s stability and degradation in vitro and in vivo can influence its efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that doses ranging from 100 to 900 mg/kg can impact mouse behavior, with higher doses leading to dose-dependent reductions in activity . No mortality was observed at these doses, indicating a relatively high safety margin. It is important to consider these dosage effects when designing experiments and interpreting results in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways linking excitatory and inhibitory neurotransmission. It interacts with enzymes such as glutamate dehydrogenase, which plays a role in the synthesis of γ-amino acids from levulinic acid . This interaction affects metabolic flux and the levels of metabolites involved in neurotransmission. Additionally, this compound can influence the balance between excitatory and inhibitory neurotransmitters, impacting overall metabolic pathways in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that it can be rapidly taken up by cerebral synaptosomes and distributed within the brain . This rapid uptake and distribution are important for its effects on neurotransmission and cellular function. Additionally, the compound’s localization and accumulation within specific tissues can influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is known to interact with GABA receptors located on the cell membrane, influencing neurotransmission and cellular responses . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminopentanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This method is highly enantioselective and environmentally friendly . The reaction conditions typically involve the use of ammonia as the amino donor and formate dehydrogenase to regenerate the cofactor NADPH .
Industrial Production Methods: Industrial production of this compound often employs similar enzymatic methods due to their sustainability and high yield. The process involves the conversion of biomass-derived levulinic acid into 4-aminopentanoic acid, followed by its conversion to the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopentanoic acid hydrochloride undergoes various chemical reactions, including:
Reductive Amination: Conversion of carbonyl compounds to amines using reducing agents.
Substitution Reactions: Replacement of functional groups with other substituents.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions:
Reductive Amination: Ammonia, formate dehydrogenase, NADPH.
Substitution Reactions: Various halogenating agents and nucleophiles.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various derivatives of 4-aminopentanoic acid, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
4-Aminopentanoic acid hydrochloride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
4-Aminobutyric Acid (GABA): A neurotransmitter with similar structural features but different biological functions.
5-Aminopentanoic Acid: Another γ-amino acid with distinct properties and applications.
Uniqueness: 4-Aminopentanoic acid hydrochloride is unique due to its high enantiomeric purity and its specific applications in the synthesis of pharmaceutical agents and biologically active peptides .
Propiedades
IUPAC Name |
4-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491721 | |
| Record name | 4-Aminopentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62000-70-8 | |
| Record name | Pentanoic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62000-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminovaleric acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062000708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminopentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOVALERIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1260KZV0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



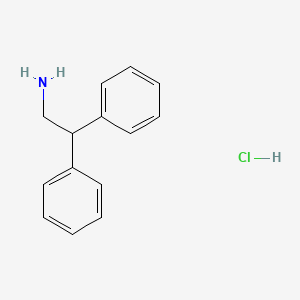




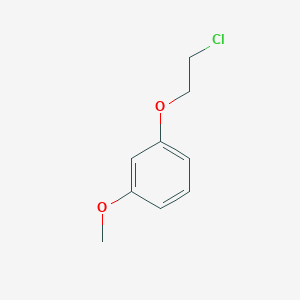
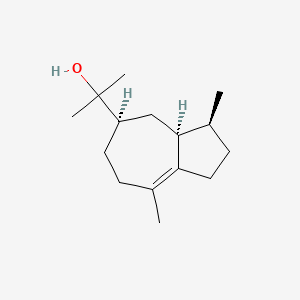
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)



